molecular formula C11H12O B12956795 1-(1H-Inden-7-YL)ethanol

1-(1H-Inden-7-YL)ethanol

Cat. No.: B12956795
M. Wt: 160.21 g/mol
InChI Key: VJACGHCPRBZLMS-UHFFFAOYSA-N
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Description

1-(1H-Inden-7-YL)ethanol is an organic compound featuring an indene moiety attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Inden-7-YL)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1H-Inden-7-YL)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-(1H-Inden-7-YL)acetaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Inden-7-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1H-Inden-7-YL)acetaldehyde or 1-(1H-Inden-7-YL)acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 1-(1H-Inden-7-YL)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(1H-Inden-7-YL)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products:

    Oxidation: 1-(1H-Inden-7-YL)acetaldehyde, 1-(1H-Inden-7-YL)acetic acid.

    Reduction: 1-(1H-Inden-7-YL)ethane.

    Substitution: 1-(1H-Inden-7-YL)ethyl chloride.

Scientific Research Applications

1-(1H-Inden-7-YL)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving indene derivatives.

    Medicine: Research explores its potential as a precursor for pharmacologically active compounds with anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1H-Inden-7-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic oxidation to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1H-Inden-7-YL)acetaldehyde: A closely related compound that differs by having an aldehyde group instead of an alcohol group.

    1-(1H-Inden-7-YL)acetic acid: Another related compound with a carboxylic acid group.

    1-(1H-Inden-7-YL)ethane: A reduced form of 1-(1H-Inden-7-YL)ethanol.

Uniqueness: this compound is unique due to its combination of an indene moiety with an ethanol group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(3H-inden-4-yl)ethanol

InChI

InChI=1S/C11H12O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-6,8,12H,7H2,1H3

InChI Key

VJACGHCPRBZLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1CC=C2)O

Origin of Product

United States

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